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Compound of Interest

Compound Name:
2-[4-(2-

Ethylhexyl)phenoxy]ethanol

Cat. No.: B1602905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of the compound 2-[4-(2-Ethylhexyl)phenoxy]ethanol. This document details a plausible

synthetic route based on established chemical principles and outlines the expected analytical

data for the characterization of the final product.

Synthesis
The synthesis of 2-[4-(2-Ethylhexyl)phenoxy]ethanol can be effectively achieved via the

Williamson ether synthesis. This well-established method involves the reaction of a phenoxide

with a primary alkyl halide. In this case, 4-(2-ethylhexyl)phenol is deprotonated to form the

corresponding phenoxide, which then acts as a nucleophile, attacking a 2-haloethanol, such as

2-chloroethanol, to form the desired ether.

Proposed Synthetic Pathway
The reaction proceeds in two main steps:

Deprotonation of the phenol: 4-(2-Ethylhexyl)phenol is treated with a strong base, such as

sodium hydroxide or potassium hydroxide, to generate the sodium or potassium 4-(2-

ethylhexyl)phenoxide salt.
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Nucleophilic substitution: The resulting phenoxide undergoes a nucleophilic substitution

reaction (SN2) with 2-chloroethanol to yield 2-[4-(2-Ethylhexyl)phenoxy]ethanol.

4-(2-Ethylhexyl)phenol Sodium 4-(2-ethylhexyl)phenoxideNaOH / H2O

2-[4-(2-Ethylhexyl)phenoxy]ethanol

+ 2-Chloroethanol

2-Chloroethanol

Click to download full resolution via product page

Caption: Proposed Williamson ether synthesis pathway for 2-[4-(2-
Ethylhexyl)phenoxy]ethanol.

Experimental Protocol
The following is a detailed, hypothetical experimental protocol for the synthesis of 2-[4-(2-
Ethylhexyl)phenoxy]ethanol.

Materials:

4-(2-Ethylhexyl)phenol

Sodium hydroxide (NaOH)

2-Chloroethanol

Toluene

Deionized water

Anhydrous magnesium sulfate (MgSO₄)

Hydrochloric acid (HCl), 1 M solution

Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (NaCl) solution (brine)

Procedure:

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic

stirrer, a reflux condenser, and a nitrogen inlet.

Phenoxide Formation: 4-(2-Ethylhexyl)phenol (e.g., 0.1 mol) and a 30% aqueous solution of

sodium hydroxide are added to the flask. The mixture is heated to 100-110°C with stirring to

form the sodium phenoxide.

Etherification: 2-Chloroethanol (e.g., 0.11 mol) is added dropwise to the reaction mixture

while maintaining the temperature. The reaction is then refluxed for several hours (e.g., 5-7

hours) until completion, which can be monitored by thin-layer chromatography (TLC).

Work-up: After cooling to room temperature, the reaction mixture is diluted with toluene. The

organic layer is separated and washed successively with water, 1 M HCl, saturated NaHCO₃

solution, and brine.

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is

removed under reduced pressure to yield the crude product.

Final Purification: The crude product is purified by vacuum distillation or column

chromatography on silica gel to afford pure 2-[4-(2-Ethylhexyl)phenoxy]ethanol.

Characterization
The synthesized 2-[4-(2-Ethylhexyl)phenoxy]ethanol should be thoroughly characterized to

confirm its identity and purity. The following are the expected physical properties and spectral

data.

Physical and Chemical Properties
The following table summarizes the computed physical and chemical properties of 2-[4-(2-
Ethylhexyl)phenoxy]ethanol obtained from the PubChem database.[1]
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Property Value

Molecular Formula C₁₆H₂₆O₂

Molecular Weight 250.38 g/mol

IUPAC Name 2-[4-(2-ethylhexyl)phenoxy]ethanol

CAS Number 68987-90-6

Appearance Predicted to be a colorless to pale yellow liquid

XLogP3 4.6

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 8

Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra for 2-[4-(2-
Ethylhexyl)phenoxy]ethanol, the following are predicted characteristic spectral data based on

the analysis of its chemical structure and comparison with analogous compounds like 2-

phenoxyethanol.

2.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different

types of protons in the molecule.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.1 d 2H

Aromatic protons

(ortho to -

OCH₂CH₂OH)

~ 6.8 d 2H

Aromatic protons

(meta to -

OCH₂CH₂OH)

~ 4.0 t 2H -OCH₂CH₂OH

~ 3.9 t 2H -OCH₂CH₂OH

~ 2.5 d 2H
Ar-CH₂-CH(CH₂CH₃)

(CH₂)₃CH₃

~ 1.6 m 1H
Ar-CH₂-CH(CH₂CH₃)

(CH₂)₃CH₃

~ 1.2-1.4 m 8H
-(CH₂)₃CH₃ and -

CH₂CH₃

~ 0.9 t 6H
-(CH₂)₃CH₃ and -

CH₂CH₃

~ 2.0-3.0 br s 1H -OH

2.2.2. 13C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the

molecule.
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Chemical Shift (δ, ppm) Assignment

~ 157 Aromatic C-O

~ 138 Aromatic C-C(2-ethylhexyl)

~ 129 Aromatic C-H (meta to -OCH₂CH₂OH)

~ 114 Aromatic C-H (ortho to -OCH₂CH₂OH)

~ 69 -OCH₂CH₂OH

~ 61 -OCH₂CH₂OH

~ 40 Ar-CH₂-CH

~ 32 Ar-CH₂-CH

~ 29, 25, 23 Alkyl chain carbons

~ 14, 11 Terminal methyl carbons

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Strong, Broad O-H stretch (hydroxyl group)

3100-3000 Medium Aromatic C-H stretch

2960-2850 Strong Aliphatic C-H stretch

1610, 1510 Medium Aromatic C=C stretch

1240 Strong Aryl-O-C stretch (asymmetric)

1050 Strong C-O stretch (primary alcohol)

830 Strong
p-disubstituted benzene C-H

bend

2.2.4. Mass Spectrometry (MS)
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The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/z Interpretation

250 [M]⁺, Molecular ion

205 [M - CH₂CH₂OH]⁺

133 [M - C₈H₁₇]⁺

107 [C₇H₇O]⁺ (phenoxy fragment)

45 [CH₂CH₂OH]⁺

Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized

compound.
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Caption: Workflow for the characterization of 2-[4-(2-Ethylhexyl)phenoxy]ethanol.

Conclusion
This technical guide has outlined a robust and feasible approach for the synthesis and

characterization of 2-[4-(2-Ethylhexyl)phenoxy]ethanol. The proposed Williamson ether

synthesis is a high-yielding and well-understood reaction suitable for this transformation. The

predicted characterization data provides a benchmark for researchers to confirm the successful

synthesis and purity of the target compound. This information is valuable for professionals in

chemical research and drug development who may require this compound as an intermediate

or for further investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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